molecular formula C20H27N5O4S B2876394 N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 946272-06-6

N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2876394
CAS No.: 946272-06-6
M. Wt: 433.53
InChI Key: HXZNXWFLLICDNN-UHFFFAOYSA-N
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Description

N-(4-((4-(6-Isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry research due to its complex structure featuring a piperazine core. The piperazine moiety is a privileged scaffold in drug discovery, frequently used to optimize the physicochemical properties of a molecule and to serve as a structural backbone for arranging pharmacophoric groups in three-dimensional space . This specific molecule combines several key structural elements: a sulfonylphenylacetamide group, a central piperazine ring, and a 6-isopropoxy-2-methylpyrimidine substituent. The presence of the pyrimidine ring, a common heterocycle in pharmaceuticals, suggests potential for target binding, often through hydrogen bonding interactions in enzymatic active sites. Researchers utilize this compound and its analogs in the exploration and development of new therapeutic agents, particularly as part of structure-activity relationship (SAR) studies. The compound is provided for research applications such as analytical reference standards, in vitro biological screening, and chemical synthesis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[4-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-14(2)29-20-13-19(21-15(3)22-20)24-9-11-25(12-10-24)30(27,28)18-7-5-17(6-8-18)23-16(4)26/h5-8,13-14H,9-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZNXWFLLICDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The sulfonyl group is then added through a sulfonation reaction, and finally, the acetamide group is introduced.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.

    Sulfonation: The sulfonyl group is added via a sulfonation reaction using a sulfonyl chloride reagent.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings are modified by introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.

    Medicine: Research suggests that the compound may have therapeutic applications, particularly in the treatment of inflammatory diseases and infections.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, blocking their activity and thereby reducing inflammation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, molecular properties, and hypothesized therapeutic roles.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Use
Target Compound C₂₀H₃₁N₅O₄S 437.55 Pyrimidine, piperazine, sulfonyl, acetamide Kinase inhibitor (e.g., anticancer)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.37 Piperidine, methoxymethyl, propanamide Pharmaceutical intermediate
N-isopropyl-2-(3-(2-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-4-yl)phenoxy)acetamide Undisclosed Undisclosed Pyrimidine, piperazine, phenoxy, acetamide Kinase inhibitor (anticancer)
Key Observations:

Pyrimidine-Piperazine Scaffold: The target compound and the patent compound (Example 72, ) share a pyrimidine-piperazine backbone, a hallmark of kinase inhibitors targeting ATP-binding domains. Unlike the patent compound’s phenoxy-acetamide linkage, the target features a sulfonyl-phenyl-acetamide group.

Substituent Variations: The compound lacks a pyrimidine ring and sulfonyl group, instead incorporating a piperidine-propanamide structure. The patent compound includes a pyridin-4-ylamino group on its pyrimidine, which may enhance solubility and π-π stacking interactions compared to the target’s isopropoxy-methyl substituents.

Acetamide Position: The target’s acetamide is para-substituted on the sulfonyl-linked phenyl ring, whereas the patent compound positions acetamide on a phenoxy group. This difference may influence membrane permeability and binding pocket interactions.

Pharmacological and Physicochemical Properties

Table 2: Hypothesized Properties Based on Structural Analogies
Property Target Compound N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Patent Example 72
Solubility Moderate (sulfonyl enhances polarity) Low (non-polar propanamide) Moderate (pyridine improves solubility)
Target Affinity High (piperazine-sulfonyl synergy) N/A (intermediate) High (pyridin-4-ylamino enhances binding)
Metabolic Stability Likely high (sulfonyl resists oxidation) Low (methoxymethyl vulnerable to hydrolysis) Moderate
Key Insights:
  • The target’s sulfonyl group may confer superior metabolic stability over ether-linked analogs (e.g., compound), which are prone to enzymatic cleavage.
  • The isopropoxy-methyl pyrimidine substituents in the target compound may reduce solubility compared to the patent compound’s pyridin-4-ylamino group but could improve blood-brain barrier penetration.

Biological Activity

N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, with a molecular weight of approximately 370.4 g/mol. The structure features a piperazine ring substituted with a sulfonamide group and a pyrimidine derivative, which contributes to its biological activity.

PropertyValue
Molecular FormulaC20H26N4O3
Molecular Weight370.4 g/mol
CAS Number946324-11-4

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may modulate various biochemical pathways, potentially influencing cellular functions such as signal transduction or enzyme activity.

Antitumor Activity

Research has indicated that piperazine derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR kinases. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models.

Anti-inflammatory Effects

Piperazine derivatives have also shown promising anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models of inflammatory diseases.

Antimicrobial Properties

Similar compounds within the piperazine class have been evaluated for their antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections.

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of piperazine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent antitumor activity.
  • Inflammation Model : In an animal model of acute inflammation, administration of piperazine derivatives resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.
  • Antimicrobial Screening : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.

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